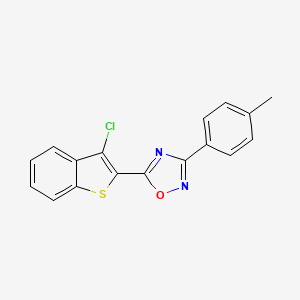![molecular formula C19H18Cl2O3 B10951921 (2E)-1-(2,4-dichlorophenyl)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-en-1-one](/img/structure/B10951921.png)
(2E)-1-(2,4-dichlorophenyl)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2,4-DICHLOROPHENYL)-3-(4-ISOPROPOXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of two substituted phenyl rings, one with dichloro groups and the other with isopropoxy and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-DICHLOROPHENYL)-3-(4-ISOPROPOXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,4-dichlorobenzaldehyde and 4-isopropoxy-3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,4-DICHLOROPHENYL)-3-(4-ISOPROPOXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Epoxides: Formed through oxidation of the double bond.
Alcohols: Formed through reduction of the carbonyl group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(E)-1-(2,4-DICHLOROPHENYL)-3-(4-ISOPROPOXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(2,4-DICHLOROPHENYL)-3-(4-ISOPROPOXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE depends on its specific application. For instance, if it exhibits antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. In the case of anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE: Similar structure but lacks the isopropoxy group.
(E)-1-(2,4-DICHLOROPHENYL)-3-(4-ISOPROPOXY-3-HYDROXYPHENYL)-2-PROPEN-1-ONE: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
(E)-1-(2,4-DICHLOROPHENYL)-3-(4-ISOPROPOXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the presence of both isopropoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C19H18Cl2O3 |
|---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H18Cl2O3/c1-12(2)24-18-9-5-13(10-19(18)23-3)4-8-17(22)15-7-6-14(20)11-16(15)21/h4-12H,1-3H3/b8-4+ |
InChI Key |
OYNJHBVEVMLVIP-XBXARRHUSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B10951845.png)
![5-(3,4-dimethylphenyl)-4-methyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one](/img/structure/B10951859.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10951860.png)
![5-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B10951865.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B10951867.png)
![6-amino-4-(5-bromothiophen-2-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10951870.png)
![N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B10951874.png)

![(2E,2'E)-N,N'-benzene-1,3-diylbis[3-(4-tert-butylphenyl)prop-2-enamide]](/img/structure/B10951891.png)
![2-(4-bromophenoxy)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B10951899.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-2,3,5,6-tetramethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10951905.png)
![4-Methyl-2-[(pyridin-2-ylmethyl)sulfanyl]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B10951913.png)
![6-{[{[(2-Fluorophenyl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B10951926.png)
![methyl 4,5-dimethyl-2-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B10951930.png)
